molecular formula C11H15N3O3 B2751798 Ac-Tyr-Nhnh2 CAS No. 2381-07-9

Ac-Tyr-Nhnh2

Cat. No.: B2751798
CAS No.: 2381-07-9
M. Wt: 237.259
InChI Key: CRZZRSWETKBGET-UHFFFAOYSA-N
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Description

N-acetyl-L-tyrosine hydrazide, commonly referred to as Ac-Tyr-Nhnh2, is a derivative of the amino acid tyrosine

Mechanism of Action

Target of Action

Ac-Tyr-Nhnh2, also known as N-acetyl-L-tyrosine hydrazide , is a synthetic peptide that has been studied for its interaction with various enzymes. The primary target of this compound is the enzyme pepsin . Pepsin is a protease that breaks down proteins into smaller peptides in the stomach, playing a crucial role in the digestive process.

Mode of Action

This compound interacts with pepsin through a process of hydrolysis and transpeptidation . Hydrolysis involves the breaking of a bond in a molecule using water, while transpeptidation is a chemical reaction that results in the transfer of an amino acid residue from one peptide to another. The mode of action of pepsin on this compound has been studied, revealing that in addition to hydrolysis at a peptide bond, the substrates are subjected to a transpeptidation reaction .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of tyrosine, an aromatic amino acid. Tyrosine can be synthesized via two alternative routes by a key regulatory TyrA family enzyme, prephenate or arogenate dehydrogenase . The molecular foundation underlying the evolution of the alternative Tyr pathway is currently unknown .

Pharmacokinetics

A study has calculated the coefficients of the permeation of this compound through a lipid bilayer, which is a crucial aspect of its bioavailability .

Result of Action

Given its interaction with pepsin, it can be inferred that this compound may influence protein digestion and the synthesis of tyrosine .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of pepsin, and thus the interaction between pepsin and this compound . Furthermore, the permeation of this compound through a lipid bilayer can be influenced by factors such as temperature and the presence of other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of N-acetyl-L-tyrosine with hydrazine hydrate in the presence of ethanol . The reaction conditions usually require a controlled temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

While specific industrial production methods for Ac-Tyr-Nhnh2 are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Ac-Tyr-Nhnh2 undergoes various chemical reactions, including:

    Oxidation: The phenolic group in the tyrosine moiety can be oxidized under specific conditions.

    Reduction: The hydrazide group can participate in reduction reactions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like alkyl halides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can lead to quinone derivatives, while substitution reactions can yield various substituted hydrazides.

Scientific Research Applications

Ac-Tyr-Nhnh2 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N-acetyl-L-tyrosine: Similar in structure but lacks the hydrazide group.

    L-tyrosine hydrazide: Similar but lacks the acetyl group.

    N-acetyl-L-phenylalanine hydrazide: Similar but with a phenylalanine moiety instead of tyrosine.

Uniqueness

Ac-Tyr-Nhnh2 is unique due to the presence of both the acetyl and hydrazide groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical and biological applications .

Biological Activity

Ac-Tyr-Nhnh2, also known as N-acetyl-L-tyrosine hydrazide, is a compound that has garnered attention in the fields of biochemistry and pharmacology due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in scientific research, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H15N3O3C_{11}H_{15}N_{3}O_{3} and features both an acetyl group and a hydrazide functional group, which contribute to its reactivity and biological interactions. The compound is synthesized through the reaction of N-acetyl-L-tyrosine with hydrazine hydrate in ethanol under controlled conditions.

Target Interactions

This compound primarily interacts with pepsin, an enzyme involved in protein digestion. The interaction occurs through hydrolysis and transpeptidation processes, influencing protein structure and function.

Biochemical Pathways

The compound affects the synthesis of tyrosine, an essential amino acid, via pathways regulated by enzymes such as prephenate or arogenate dehydrogenase. This modulation can impact various physiological processes where tyrosine is a precursor.

Pharmacokinetics

Research has indicated that this compound's permeation coefficients through lipid bilayers have been calculated, providing insights into its bioavailability and potential therapeutic applications.

Biological Activity

This compound exhibits several biological activities:

  • Protein Digestion : By interacting with pepsin, it may enhance or inhibit protein digestion depending on environmental conditions such as pH.
  • Antioxidant Activity : The phenolic group in the tyrosine moiety can participate in redox reactions, suggesting potential antioxidant properties.
  • Therapeutic Potential : Investigations are ongoing regarding its role in drug design, particularly for conditions related to tyrosine metabolism.

Research Applications

This compound is utilized across various fields:

  • Chemistry : As a building block for synthesizing more complex molecules.
  • Biology : In studies involving protein structure/function relationships using techniques like UV-Vis spectroscopy.
  • Medicine : Explored for potential therapeutic applications, including neuroprotective effects related to Parkinson’s disease due to its structural similarity to biologically active peptides .

Case Studies

Several studies highlight the biological relevance of this compound:

  • Protein Interaction Studies : Research demonstrated that this compound can stabilize protein structures in various pH environments, influencing enzyme activity.
  • Antioxidant Studies : A study showed that derivatives of this compound exhibited significant free radical scavenging activity in vitro, suggesting potential applications in oxidative stress-related disorders .
  • Neuroprotective Effects : Investigations into acetylated peptides similar to this compound have indicated protective effects against neurodegenerative diseases by modulating tyrosine phosphorylation pathways .

Comparative Analysis

CompoundStructure FeaturesBiological Activity
This compoundAcetyl + Hydrazide groupsProtein digestion modulation
N-acetyl-L-tyrosineAcetyl group onlyLimited interaction with pepsin
L-tyrosine hydrazideHydrazide group onlySimilar but less potent

Properties

IUPAC Name

N-[(2S)-1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-7(15)13-10(11(17)14-12)6-8-2-4-9(16)5-3-8/h2-5,10,16H,6,12H2,1H3,(H,13,15)(H,14,17)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZZRSWETKBGET-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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